molecular formula C3F6O B072791 Trifluoromethyl trifluorovinyl ether CAS No. 1187-93-5

Trifluoromethyl trifluorovinyl ether

Cat. No.: B072791
CAS No.: 1187-93-5
M. Wt: 166.02 g/mol
InChI Key: BLTXWCKMNMYXEA-UHFFFAOYSA-N
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Description

Trifluoromethyl trifluorovinyl ether is a highly specialized fluorinated vinyl ether that serves as a critical building block in advanced materials research. Its primary value lies in its use as a monomer for the synthesis of high-performance fluoropolymers and perfluorinated elastomers. The compound's structure, featuring a highly reactive trifluorovinyl group and a stable, hydrophobic trifluoromethyl moiety, allows for cyclopolymerization reactions. This process leads to the formation of polymers with exceptional chemical, thermal, and oxidative stability. These materials are of significant interest for applications in extreme environments, such as in the aerospace and semiconductor industries, where they may be used as seals, gaskets, coatings, and membranes. Furthermore, its utility extends to the development of novel electrolytes for next-generation lithium batteries, where its incorporation can enhance thermal stability and electrochemical performance. For synthetic chemists, it is a valuable precursor for introducing the robust -CF3 group into complex molecules via selective addition reactions across the vinyl bond. This reagent is intended For Research Use Only and is a key enabler for innovation in polymer science and materials chemistry.

Properties

IUPAC Name

1,1,2-trifluoro-2-(trifluoromethoxy)ethene
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InChI

InChI=1S/C3F6O/c4-1(5)2(6)10-3(7,8)9
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InChI Key

BLTXWCKMNMYXEA-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)F)(OC(F)(F)F)F
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Molecular Formula

C3F6O
Record name PERFLUORO(METHYLVINYL ETHER)
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Related CAS

50675-08-6
Record name Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-, homopolymer
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DSSTOX Substance ID

DTXSID3051599
Record name Trifluoro(trifluoromethoxy)ethylene
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Molecular Weight

166.02 g/mol
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Physical Description

Perfluoro(methylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from the source of ignition to the source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor
Record name PERFLUORO(METHYLVINYL ETHER)
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Record name Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-
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CAS No.

1187-93-5
Record name PERFLUORO(METHYLVINYL ETHER)
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Record name Perfluoro(methyl vinyl ether)
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Record name Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-
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Record name Trifluoro(trifluoromethoxy)ethylene
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Record name Trifluoro(trifluoromethoxy)ethylene
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Record name PERFLUORO(METHYL VINYL ETHER)
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Preparation Methods

Synthesis of Trimethylsilyl Esters

The reaction of sodium alkoxides with hexafluoropropene oxide (HFPO) initiates at the more substituted carbon (C2), forming 2-alkoxy-2,3,3,3-tetrafluoropropionic acid esters (R = oligoether groups). For example, sodium 2-[2-(ethoxyethoxy)ethoxy]oxide reacts with HFPO to yield ROCF(CF₃)CO₂R. Subsequent hydrolysis produces sodium 2-alkoxy-2,3,3,3-tetrafluoropropionate, which is silylated with chlorotrimethylsilane to form trimethylsilyl esters (ROCF(CF₃)CO₂Si(CH₃)₃).

Thermolysis to Trifluorovinyl Ethers

Gas-phase vacuum thermolysis of trimethylsilyl esters at 140–150°C eliminates silicon and fluoride groups, generating trifluorovinyl ethers (TFVEs) in 55–63% yields. For instance, thermolysis of 1-[2-(ethoxyethoxy)ethoxy]-1,2,2-trifluoroethene proceeds via a six-membered transition state, favoring β-fluoride elimination over competing pathways (e.g., trifluoroacetate formation). Variable-temperature ¹⁹F NMR studies reveal conformational equilibria in trimethylsilyl esters, where intramolecular Si–F interactions influence thermolysis efficiency.

Alkali Metal Fluoride-Mediated Carbonyl Difluoride Reactions

Patent US3505410A Method

Trifluoromethyl ethyl ether (CF₃OCH₂CH₃) is synthesized via reaction of dialkyl sulfates (e.g., diethyl sulfate) with potassium fluoride and carbonyl difluoride (COF₂) in diethylene glycol dimethyl ether at 50°C. This method achieves 43% yield, with the mechanism involving nucleophilic displacement of sulfate by fluoride, followed by COF₂ incorporation.

Chlorination and Elimination to Vinyl Ether

Chlorination of CF₃OCH₂CH₃ with Cl₂ under UV light produces CF₃OCHClCH₃, which undergoes dehydrohalogenation using strong bases (e.g., KOH) to yield trifluoromethyl trifluorovinyl ether. While this two-step approach is feasible, competing side reactions (e.g., over-chlorination) limit practical utility, necessitating precise stoichiometric control.

Metal Fluoride-Catalyzed Reactions with Perfluoro Allyl Fluorosulfate

Optimization of Reaction Conditions

CF₃OCF₂CF=CF₂ is synthesized via reaction of perfluoro allyl fluorosulfate (CF₂=CFCF₂OSO₂F) with CsF in dimethoxyethane (DME) at 80°C, achieving 65% yield. Table 1 summarizes critical parameters:

Table 1: Optimization of CF₃OCF₂CF=CF₂ Synthesis

Metal FluorideSolventTemperature (°C)Yield (%)
CsFDME8065
KFDME8032
RbFTHF7048

Cesium fluoride outperforms KF and RbF due to enhanced nucleophilicity and reduced ion-pairing in polar aprotic solvents.

Comparative Analysis of Preparation Methods

Table 2: Methodological Comparison

MethodKey ReactantsConditionsYield (%)Limitations
HFPO Ring-OpeningHFPO, Sodium Alkoxide140–150°C, Vacuum55–63Requires Silylation
COF₂ AlkylationDiethyl Sulfate, COF₂50°C, Solvent43Multi-Step Chlorination
CsF-Catalyzed ReactionCF₂=CFCF₂OSO₂F, CsF80°C, DME65High Catalyst Cost

The CsF-mediated route offers the highest yield but requires expensive catalysts, whereas HFPO ring-opening balances simplicity and moderate efficiency .

Chemical Reactions Analysis

Oxidation Reactions

TTFVE oxidizes readily in air to form unstable peroxides, posing explosion risks under ambient conditions. This reaction proceeds via radical chain mechanisms, where oxygen interacts with the vinyl ether moiety.

Key Observations :

  • Primary Product : Unstable peroxides (R-O-O-R') .
  • Conditions : Room temperature, atmospheric oxygen .
  • Hazard : Spontaneous decomposition of peroxides may lead to explosions .

Substitution Reactions

TTFVE participates in nucleophilic substitutions, particularly at the trifluorovinyl group.

Reaction with Alkoxides

Sodium or potassium alkoxides react with TTFVE to form 2-alkoxy-2,3,3,3-tetrafluoropropionates. Subsequent thermolysis yields functionalized trifluorovinyl ethers (TFVEs):TTFVE+ROROCF CF CO ΔTrifluorovinyl Ethers\text{TTFVE}+\text{RO}^-\rightarrow \text{ROCF CF CO }\xrightarrow{\Delta}\text{Trifluorovinyl Ethers}

  • Yield : 55–63% .
  • Conditions : Gas-phase vacuum thermolysis at 140–150°C .

Trifluoromethoxylation of Heterocycles

TTFVE reacts with heteroaromatic N-oxides to form trifluoromethyl ethers via electrophilic activation:N Oxide+TTFVETrifluoromethoxy Heterocycle+CF SO H\text{N Oxide}+\text{TTFVE}\rightarrow \text{Trifluoromethoxy Heterocycle}+\text{CF SO H}

  • Catalyst : 2,6-Dichloropyridine .
  • Solvent : Dimethoxyethane (DME) .
  • Scope : Applicable to quinoline, phenanthridine, and benzoxazine derivatives .

Polymerization Reactions

TTFVE serves as a monomer for synthesizing fluoropolymers with enhanced thermal and chemical resistance.

Homopolymerization

Limited homopolymerization occurs due to competing side reactions like β-scission:TTFVERadical InitiationPolymer+CF COF acid fluoride \text{TTFVE}\xrightarrow{\text{Radical Initiation}}\text{Polymer}+\text{CF COF acid fluoride }

  • Mechanism : β-Scission leads to carboxylic acid end groups (FTIR: 1770 cm⁻¹) .
  • Byproduct : Pentafluoropropionyl fluoride .

Copolymerization

TTFVE copolymerizes with tetrafluoroethylene (TFE) or vinylidene fluoride (VDF) to form elastomers:

Comonomer Product Properties Application
TFEHigh thermal stability (>300°C)Aerospace seals, gaskets
VDFElastomeric behaviorChemical-resistant tubing
  • Conditions : Emulsion polymerization with persulfate initiators at 20–30°C .
  • Challenges : Hydrogen abstraction from pendant groups reduces molar mass (Mn ~5,000–15,000 Da) .

Thermal Decomposition

Pyrolysis of TTFVE yields fluorinated compounds via isomerization and cleavage:

Major Pathways :

  • Isomerization : TTFVE600CPerfluoro 2 azapent 2 ene 55 +Pentafluoropropionyl Fluoride 67 \text{TTFVE}\xrightarrow{600^\circ \text{C}}\text{Perfluoro 2 azapent 2 ene 55 }+\text{Pentafluoropropionyl Fluoride 67 }
    • Conditions : Flow pyrolysis at low pressure .
  • Cleavage : TTFVEΔCF O CF CF CF COF+CF CF \text{TTFVE}\xrightarrow{\Delta}\text{CF O CF CF }\rightarrow \text{CF COF}+\text{CF CF }
    • Byproducts : Trifluoroacetyl fluoride and tetrafluoroethylene .

Comparative Reaction Table

Reaction Type Reagents/Conditions Products Yield/Notes
OxidationO₂ (air)Unstable peroxidesExplosive
Alkoxide SubstitutionNaOCH₂CF₃, 140–150°C1-[2-(Ethoxyethoxy)ethoxy]-TFVE55–63%
CopolymerizationTFE, K₂S₂O₈, 30°CPoly(TTFVE-co-TFE)Mn ~10,000 Da
Pyrolysis600°C, low pressurePerfluoro-2-azapent-2-ene, CF₃COF55–67%

Mechanistic Insights

  • β-Scission : Dominates during polymerization, producing acid fluoride-terminated chains .
  • Hydride Abstraction : Observed in emulsion polymerization, leading to low Mn polymers .
  • Electrophilic Activation : Enables trifluoromethoxylation of heterocycles via N-oxide intermediates .

Scientific Research Applications

Polymer Synthesis

TFVE is primarily used in the synthesis of fluorinated polymers, which exhibit superior chemical resistance and thermal stability. Its incorporation into polymer matrices enhances properties such as hydrophobicity and chemical resistance, making it valuable in producing high-performance materials.

Key Applications:

  • Fluoroplastics : Utilized in creating fluorinated plastics that withstand harsh environments.
  • Fluororubbers : Employed in rubber formulations that require enhanced thermal stability and chemical resistance.

Case Study:
A study demonstrated that polymers doped with TFVE exhibited improved resistance to environmental stressors, showcasing its potential for use in advanced materials for electronics and automotive applications .

Organic Synthesis

TFVE serves as a versatile reagent in organic synthesis, particularly as a mild fluorinating agent. The ease of breaking the C-O bond in the vinyl ether moiety allows for selective incorporation of fluorine into various organic molecules.

Key Reactions:

  • Fluorination Reactions : TFVE can introduce fluorine atoms into substrates with high selectivity, facilitating the synthesis of complex fluorinated compounds.
  • Cycloaddition Reactions : It readily participates in cycloaddition reactions, forming cyclic structures essential for synthesizing pharmaceuticals and agrochemicals.

Example Reaction:
In one reported reaction, TFVE was used to synthesize a series of functionalized fluoroalkenes through cycloaddition with other unsaturated compounds, demonstrating its utility in generating complex molecular architectures.

Environmental Chemistry

Research has also focused on the environmental impact of TFVE, particularly its atmospheric chemistry. Studies have investigated its photochemical ozone creation potential (POCP) and global warming potential (GWP), which are critical for assessing the environmental risks associated with its use.

Environmental Impact Analysis:

  • Ozone Depletion Potential : Investigations into TFVE's interactions with hydroxyl radicals indicate that it has a relatively low ozone depletion potential compared to other halogenated compounds .
  • Global Warming Potential : Its GWP has been analyzed alongside other short-chain haloolefins, providing insights into its long-term environmental effects .

Mechanism of Action

The mechanism by which trifluoromethyl trifluorovinyl ether exerts its effects involves the formation of highly stable fluorinated compounds. These compounds interact with various molecular targets, including enzymes and receptors, through strong fluorine-carbon bonds. The pathways involved often include oxidation and substitution reactions, leading to the formation of stable products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Heptafluoropropyl Trifluorovinyl Ether (PPVE, CF₂CF₂CF₂OCF=CF₂)

  • Structure : Features a heptafluoropropyl group instead of trifluoromethyl.
  • Applications : Used in second-generation fluoropolymers to improve melt processability and mechanical properties compared to PTFE .
  • Reactivity : Similar cyclodimerization behavior but with altered kinetics due to bulkier substituents.

Pentafluoroethyl Trifluorovinyl Ether (PEVE, CF₃CF₂OCF=CF₂)

  • Physical Properties : Boiling point = 7°C, density = 1.4133 g/cm³, logP = 3.19 .
  • Applications: Functions as a comonomer in fluorinated elastomers. Its pentafluoroethyl group may enhance hydrophobicity compared to CF₃OCF=CF₂.

Aromatic Trifluorovinyl Ethers (e.g., p-Br-C₆H₄-OCF=CF₂)

  • Synthesis : Derived from brominated aromatics via functional group transformations .
  • Reactivity : Undergo thermal cyclodimerization with substituent-dependent kinetics. Electron-withdrawing groups (e.g., -Br) slow the reaction (Hammett ρ = -0.46 to -0.59) .
  • Applications : Form PFCB-containing dimers for step-growth polymers, but their thermal stability is inferior to CF₃OCF=CF₂-based polymers .

Methyl Trifluorovinyl Ether (MTVE, CH₃OCF=CF₂) and Perfluoromethyl Vinyl Ether (PMVE, CF₃OCF=CF₂)

  • Conformational Differences: Fluorination shifts the O–C(sp³) bond orientation from synperiplanar (non-fluorinated) to anticlinal (φ = 104–111°), altering steric and electronic properties .
  • Applications : PMVE is used in specialty fluoropolymers, while MTVE’s partial fluorination limits its thermal stability.

Thiol-Trifluorovinyl Ether (Thiol-TFVE) Networks

  • Reactivity : Anti-Markovnikov addition of thiols to CF₃OCF=CF₂ under UV light forms hydrophobic, semifluorinated networks .
  • Applications : Used in coatings and membranes requiring chemical resistance.

Comparative Data Table

Compound Molecular Formula Boiling Point (°C) Key Reactivity Applications References
CF₃OCF=CF₂ C₃F₆O N/A Thermal cyclodimerization (ρ = -0.59) Fluoropolymers, PFCB linkages
PEVE C₃F₈O 7 Similar to CF₃OCF=CF₂ Elastomers, hydrophobic coatings
PPVE C₅F₁₀O N/A Copolymerization with PTFE Melt-processable fluoropolymers
p-Br-C₆H₄-OCF=CF₂ C₈H₃BrF₆O N/A Substituent-dependent cyclodimerization High-temperature resins
Thiol-TFVE Networks Variable N/A UV-induced thiol-ene addition Membranes, protective coatings

Key Research Findings

Kinetics of Cyclodimerization : CF₃OCF=CF₂’s cyclodimerization rate is slowed by electron-withdrawing groups, with a Hammett reaction constant (ρ) of -0.59 at 130°C .

Synthetic Efficiency : Catalytic dechlorination (Pd/SnCl₂) reduces hazardous by-products in CF₃OCF=CF₂ production .

Conformational Flexibility : Fluorination in MTVE and PMVE significantly alters molecular geometry, impacting polymer backbone dynamics .

Biological Activity

Trifluoromethyl trifluorovinyl ether (TFVE) is a fluorinated organic compound notable for its unique chemical properties, including high stability and low reactivity due to the presence of multiple fluorine atoms. This article explores the biological activity of TFVE, focusing on its synthesis, reactivity, applications, and safety considerations.

  • Molecular Formula : C₃F₆O
  • Molecular Weight : 166.02 g/mol
  • Boiling Point : -22 °C
  • Water Solubility : 31.5 mg/L at 28 °C

TFVE can be synthesized through various methods, including fluorination processes that convert partially fluorinated compounds into fully fluorinated ethers. The trifluoromethyl group (CF₃) and the vinyl ether moiety (CF₂=CFOCH₂CF₃) contribute to its reactivity, particularly in cycloaddition reactions where cyclic structures are formed from unsaturated molecules .

Biological Activity and Applications

TFVE's biological activity is primarily linked to its role as a building block in organic synthesis and its applications in polymer chemistry. It serves as a mild fluorinating reagent , allowing for the selective introduction of fluorine atoms into organic molecules. This property is crucial for synthesizing complex pharmaceuticals and agrochemicals .

Key Applications:

  • Fluorination Reagent : TFVE facilitates the introduction of fluorine into various compounds, enhancing their biological activity and stability.
  • Polymer Synthesis : Incorporation of TFVE into polymer matrices improves properties such as hydrophobicity and chemical resistance, making it valuable in producing high-performance materials .

Case Studies

  • Fluorinated Pharmaceuticals : Research has demonstrated that compounds synthesized using TFVE exhibit enhanced biological activity due to the presence of fluorine, which can improve pharmacokinetic properties such as absorption and metabolism.
  • Polymer Chemistry : Studies indicate that polymers containing TFVE show increased durability and resistance to environmental degradation, making them suitable for applications in coatings and sealants.

Safety and Toxicology

Despite its utility, TFVE poses several hazards:

  • Health Risks : Inhalation of vapors may cause dizziness or asphyxiation; contact with liquid can lead to frostbite or severe burns. Proper handling precautions are essential to mitigate these risks .
  • Reactivity : TFVE oxidizes readily in air, forming unstable peroxides that may explode spontaneously. This characteristic necessitates careful storage and handling under controlled conditions .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Characteristics
Trifluoroacetic acidC₂F₃O₂Strong acidity; used in organic synthesis
Perfluoro(methyl vinyl) etherC₃F₆OSimilar structure; utilized in similar applications
TrichloroethyleneC₂HCl₃Industrial solvent; less stable than trifluoroether
HexafluoroisopropanolC₃F₆OUsed as a solvent; exhibits different reactivity

TFVE's unique combination of trifluoro groups enhances its stability compared to other fluorinated compounds, making it particularly valuable in high-performance applications where traditional materials may fail .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethyl trifluorovinyl ether
Reactant of Route 2
Trifluoromethyl trifluorovinyl ether

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